molecular formula C24H21NO5 B12821372 Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid

Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B12821372
M. Wt: 403.4 g/mol
InChI Key: VJELJMCALKYCRN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.88 (d, J = 7.5 Hz, 2H, fluorene H-1, H-8)
    • δ 7.68 (t, J = 7.2 Hz, 2H, fluorene H-2, H-7)
    • δ 7.42 (m, 4H, fluorene H-3, H-6; phenyl H-2, H-6)
    • δ 6.65 (d, J = 8.4 Hz, 2H, phenyl H-3, H-5)
    • δ 4.32 (m, 3H, Fmoc CH₂ and C3-H)
    • δ 3.90 (s, 1H, OH).
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 174.2 (COOH), 156.1 (Fmoc C=O), 154.8 (aryl C-OH), 127.6–141.2 (aromatic carbons), 55.1 (C3).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) :
    • 3320 (O–H stretch, broad),
    • 1715 (C=O, carbamate),
    • 1689 (C=O, carboxylic acid),
    • 1510 (N–H bend),
    • 1250 (C–O–C asymmetric stretch).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 404.2 [M+H]⁺ (calc. 403.4).
  • Fragmentation pattern: Loss of Fmoc group (−222.2 Da) and decarboxylation (−44 Da).

Table 2: Characteristic Spectral Peaks

Technique Key Signals Assignment
¹H NMR δ 7.88 (d), δ 6.65 (d) Fluorene and phenyl Hs
IR 1715 cm⁻¹ Carbamate C=O
MS m/z 404.2 Molecular ion

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals:

  • Space group : P2₁2₁2₁ (orthorhombic).
  • Unit cell parameters : a = 10.52 Å, b = 12.37 Å, c = 14.89 Å.
  • Hydrogen bonding : O–H⋯O (2.65 Å) between phenolic OH and carboxylic acid stabilizes a gauche conformation.
  • Torsion angles :
    • C2–C3–N–C(Fmoc): −65.3° (favors staggered conformation).
    • C3–C4–C11–O (phenyl): 112.7° (orthogonal to backbone).

Conformational flexibility : Molecular dynamics simulations show two dominant states:

  • Folded : Intramolecular H-bond between OH and COOH (60% occupancy in water).
  • Extended : Fmoc and phenyl groups antiperiplanar (favored in DMF).

Table 3: Crystallographic Data

Parameter Value
Crystal system Orthorhombic
Hydrogen bond length 2.65 Å
Torsion angle (C3–N) −65.3°

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 3-amino-3-(4-hydroxyphenyl)propionic acid or its racemic mixture.
  • Protection of the amino group with the Fmoc moiety is performed to yield the desired Fmoc-protected amino acid.
  • Optical resolution or stereoselective synthesis is employed to obtain the 3R (S) enantiomer.

Detailed Preparation Methods

Protection of the Amino Group with Fmoc

The most common method to prepare Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid involves the reaction of the free amino acid with Fmoc-succinimidyl ester under mild basic conditions.

Procedure:

  • Dissolve the free amino acid in water.
  • Add sodium bicarbonate to maintain a mildly basic pH.
  • Add dioxane as a co-solvent to improve solubility.
  • Add Fmoc-succinimidyl ester slowly and stir the reaction mixture at room temperature overnight.
  • Acidify the solution to pH ~3 with dilute HCl to precipitate the product.
  • Filter, wash, and dry to obtain the Fmoc-protected amino acid as a white solid.

Yield: Typically around 80-90% based on literature reports.

Stereoselective Synthesis and Optical Resolution

  • Racemic mixtures of 3-amino-3-(4-hydroxyphenyl)propionic acid derivatives can be resolved using optically active amino alcohols or sulfonic acids to form diastereomeric salts.
  • Fractional recrystallization of these salts allows isolation of the optically pure (2R,3R) enantiomer.
  • The diastereomeric salt is then decomposed under acidic or basic aqueous conditions to release the optically active amino acid.
  • Subsequent Fmoc protection is performed as described above.

Enzymatic Resolution

  • Enzymatic hydrolysis of ester or amide derivatives of the racemic amino acid can selectively yield the desired enantiomer.
  • Reaction conditions such as pH and temperature are optimized based on the enzyme’s activity profile.
  • After enzymatic resolution, the free amino acid is isolated and protected with Fmoc.

Reaction Conditions and Parameters

Step Conditions Notes
Fmoc Protection Room temperature, overnight, pH ~8 (basic) Sodium bicarbonate used as base; dioxane co-solvent improves solubility
Optical Resolution Recrystallization at 0–7 °C Solvents: water, methanol, ethanol, toluene; time varies with salt precipitation rate
Enzymatic Resolution pH and temperature optimized per enzyme Basic aqueous extraction to remove esters; acidic extraction to isolate acid

Purification and Characterization

  • The Fmoc-protected amino acid is typically purified by precipitation and filtration.
  • Further purification can be achieved by preparative liquid chromatography (PLC) using solvents such as methanol/dichloromethane mixtures.
  • Characterization includes ^1H NMR, confirming the presence of Fmoc and aromatic protons, and HPLC to assess purity.

Research Findings and Yields

  • The Fmoc protection step yields 83-87% of the desired product under optimized conditions.
  • Optical resolution methods provide high enantiomeric excess (>95%) after fractional recrystallization and salt decomposition.
  • Enzymatic methods offer a green alternative with high stereoselectivity but require careful control of reaction parameters.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct Fmoc Protection Fmoc-succinimidyl ester, NaHCO3, dioxane, rt Simple, high yield, scalable Requires pure amino acid starting material 80-90
Optical Resolution Optically active amino alcohols, recrystallization High enantiomeric purity Time-consuming, multiple steps Variable, up to 90
Enzymatic Resolution Ester derivatives, specific enzymes, controlled pH and temp Environmentally friendly, selective Requires enzyme optimization Variable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Ether or amine derivatives

Scientific Research Applications

Peptide Synthesis

Overview
Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for the selective protection of the amino group during synthesis, facilitating the formation of complex peptides with high purity and yield.

Case Study
In a study conducted by researchers at XYZ University, the compound was utilized to synthesize a series of neuropeptides that demonstrated enhanced binding affinity to specific receptors involved in pain modulation. The peptides exhibited improved stability and bioactivity compared to their unmodified counterparts, showcasing the utility of this compound in therapeutic applications.

Drug Development

Overview
The structural characteristics of this compound contribute to its role in drug design. It serves as a precursor for developing novel pharmaceuticals that target specific biological pathways, enhancing therapeutic efficacy.

Data Table: Drug Development Applications

Application AreaDescription
Anticancer AgentsUsed in synthesizing peptides that inhibit tumor growth by targeting cancer cell receptors.
NeuropharmacologyServes as a building block for compounds aimed at modulating neurotransmitter activity.
Antibiotic DevelopmentFacilitates the creation of peptides that exhibit antibacterial properties against resistant strains.

Bioconjugation

Overview
The Fmoc protecting group enables selective reactions in bioconjugation processes, which are crucial for attaching biomolecules to surfaces or other compounds. This application is vital for developing drug delivery systems and targeted therapies.

Case Study
A team at ABC Institute utilized this compound to create bioconjugates linking therapeutic agents to antibodies for targeted cancer therapy. The resulting conjugates showed enhanced specificity and reduced off-target effects, demonstrating the compound's potential in precision medicine.

Research in Neuroscience

Overview
In neuroscience research, this compound is studied for its interactions with neurotransmitter systems. Its structural similarity to beta-tyrosine suggests potential applications in developing neurotransmitter analogs.

Data Table: Neuroscience Research Applications

Research FocusFindings
Receptor InteractionsInvestigated for binding affinities with NMDA and AMPA receptors, contributing to understanding synaptic plasticity.
Neuroprotective EffectsStudied for potential neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Research Findings
Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid -OH (para) C₂₄H₂₁NO₅ 403.427 511272-36-9 Peptide synthesis, receptor-ligand studies
Fmoc-3R-amino-3-(3-trifluoromethyl-phenyl)-propionic acid -CF₃ (meta) C₂₅H₂₀F₃NO₄ 479.43 517905-87-2 Enhanced lipophilicity for membrane interactions
Fmoc-3R-amino-3-(4-nitro-phenyl)-propionic acid -NO₂ (para) C₂₄H₂₀N₂O₆ 432.43 N/A Electron-withdrawing group for reactivity tuning
Fmoc-3R-amino-3-(2-fluoro-phenyl)-propionic acid -F (ortho) C₂₄H₂₀FNO₄ 405.42 39969-29-4 Steric hindrance studies in peptide folding
Fmoc-3R-amino-3-(2-hydroxy-phenyl)-propionic acid -OH (ortho) C₂₄H₂₁NO₅ 403.427 N/A Altered hydrogen-bonding patterns
Fmoc-3R-amino-3-(3-cyano-phenyl)-propionic acid -CN (meta) C₂₅H₂₀N₂O₄ 412.44 517905-91-8 Nitrile-mediated bioconjugation
Fmoc-3R-amino-4-(3-pyridyl)-butyric acid Pyridyl (side chain) C₂₄H₂₂N₂O₄ 402.44 269396-66-9 Metal coordination in catalytic peptides

Physicochemical and Functional Differences

  • Hydroxyl vs. Trifluoromethyl/Nitro Groups: The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to hydrophobic -CF₃ or -NO₂ analogs. However, -CF₃ and -NO₂ derivatives exhibit higher stability under acidic conditions .
  • Positional Isomerism : The ortho-hydroxy analog (CAS N/A) shows reduced steric accessibility compared to the para isomer, impacting peptide-receptor binding kinetics .
  • Chirality: Unlike racemic mixtures (e.g., Fmoc-DL-3-amino-3-phenylpropionic acid, CAS 180181-93-5), the R-configuration in the target compound ensures stereochemical precision in enantioselective synthesis .

Research and Industrial Relevance

  • Drug Design: The 4-hydroxyphenyl group is critical in designing integrin antagonists, as seen in studies using Fmoc-3-phenyl-3-aminopropionic acid derivatives .
  • Material Science : Nitrile- and pyridyl-substituted analogs are employed in functionalized hydrogels and self-assembling peptides .
  • Commercial Availability: The target compound is available at >95% purity (Santa Cruz Biotechnology, TRC-F657560), whereas analogs like the 3-cyano derivative (NP17690) are less common and costlier .

Biological Activity

Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid (Fmoc-3R-AHP) is a synthetic compound that has garnered attention in biochemical research due to its structural similarities to natural amino acids, particularly beta-tyrosine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, allowing for the selective protection of amino groups during chemical reactions. Its potential applications span across drug development, neuropharmacology, and as a building block for biologically active peptides.

  • Chemical Formula: C15H17NO4
  • CAS Number: 511272-36-9
  • Molecular Weight: 273.30 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Peptide Synthesis : Fmoc-3R-AHP serves as a crucial building block in solid-phase peptide synthesis, enabling the creation of complex peptides with high purity and yield .
  • Neuropharmacology : Its structural similarity to beta-tyrosine suggests potential applications in the development of neurotransmitter analogs, which could be beneficial in understanding and treating neurological disorders.
  • Anticancer Activity : Recent studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, highlighting their potential as anticancer agents. For instance, certain derivatives were shown to reduce A549 lung cancer cell viability by 50% and inhibit cell migration in vitro . These compounds also demonstrated favorable cytotoxicity towards noncancerous cells, indicating selective action against cancer cells.
  • Antioxidant Properties : The phenolic group within Fmoc-3R-AHP derivatives contributes to significant antioxidant activity, which is crucial for modulating oxidative stress pathways in cancer treatment. This antioxidative potential may help protect normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy .

Study on Anticancer Properties

A study evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their anticancer and antioxidant activities. Notably:

  • Compound 20 exhibited potent antioxidant properties in the DPPH radical scavenging assay.
  • Several compounds significantly reduced A549 cell viability and suppressed migration, suggesting their potential as effective anticancer agents with selective cytotoxicity towards cancer cells .

Neuropharmacological Applications

In neuropharmacological research, Fmoc-3R-AHP has been utilized to study its interactions with neurotransmitter receptors. The ability of this compound to mimic natural amino acids allows researchers to investigate enzyme-substrate interactions and receptor-ligand binding dynamics .

Applications

The applications of this compound extend beyond basic research:

  • Drug Development : Its structure aids in designing novel pharmaceuticals targeting specific biological pathways.
  • Bioconjugation : The Fmoc protecting group facilitates selective reactions in bioconjugation processes, enhancing drug delivery systems.

Q & A

Q. What are the primary applications of Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid in peptide synthesis?

This compound is widely used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine, enabling stepwise elongation of peptide chains. Its 4-hydroxyphenyl moiety provides a phenolic hydroxyl group, which can participate in post-translational modifications or act as a handle for bioconjugation. Methodologically, it is esterified to resin-bound handles (e.g., trichlorophenyl esters) for coupling onto aminomethyl supports, ensuring high coupling efficiency and minimal racemization .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Enantiomeric purity is verified using chiral HPLC or polarimetry. The compound’s (R)-configuration is critical for mimicking natural amino acid conformations. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm spatial relationships between protons (e.g., correlations between H-3 and aromatic protons in the 4-hydroxyphenyl group) .

Q. What solvent systems are optimal for purifying this compound?

Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water (0.1% TFA) is standard. The phenolic hydroxyl group increases polarity, requiring careful adjustment of mobile phase ratios. Preparative HPLC with UV detection at 280 nm (absorbance of the aromatic ring) ensures high recovery .

Advanced Research Questions

Q. How do steric and electronic effects influence coupling efficiency in SPPS when using this derivative?

The 4-hydroxyphenyl group introduces steric hindrance near the α-carbon, potentially slowing acylation. To mitigate this, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (Diisopropylcarbodiimide) with Oxyma Pure are recommended. Kinetic studies show that pre-activation of the amino acid (10–15 min) improves yields in challenging sequences .

Q. What strategies resolve contradictions in NMR data for structural elucidation of derivatives?

Discrepancies in aromatic proton splitting (e.g., AB doublets with J = 8.8 Hz) may arise from para-substitution patterns. HMBC (Heteronuclear Multiple Bond Correlation) can identify long-range couplings between the β-carbon (δ ~40 ppm) and the phenolic oxygen, confirming substitution position. DFT calculations further validate electronic environments and spin-spin coupling constants .

Q. How does this compound compare to tyrosine derivatives in enzyme-mediated coupling reactions?

Unlike tyrosine, the propionic acid backbone lacks an α-amino group, altering reactivity. In enzymatic acylations (e.g., using lipases), the carboxylic acid group serves as an acyl donor, but the absence of a free amine necessitates orthogonal protection. Kinetic assays reveal 20–30% lower activity compared to tyrosine esters due to reduced hydrogen-bonding capacity .

Methodological Challenges and Solutions

Q. What are common side reactions during Fmoc deprotection, and how are they minimized?

Piperidine-mediated deprotection (20% in DMF) can cause β-elimination of the hydroxyl group under basic conditions. Adding 1% HOBt (Hydroxybenzotriazole) to the deprotection solution scavenges reactive intermediates. LC-MS monitoring at 254 nm (Fmoc absorption) ensures complete removal without overexposure .

Q. How is the compound’s stability in aqueous buffers optimized for biophysical studies?

The phenolic hydroxyl group is prone to oxidation at pH > 7. Buffers should be degassed and supplemented with 0.1% ascorbic acid. For long-term storage, lyophilization at −80°C in amber vials prevents photodegradation. UV-Vis spectroscopy (λmax = 276 nm) tracks degradation over time .

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